molecular formula C12H12N2 B1336406 4,5'-Dimethyl-[2,2']bipyridinyl CAS No. 282541-27-9

4,5'-Dimethyl-[2,2']bipyridinyl

Cat. No.: B1336406
CAS No.: 282541-27-9
M. Wt: 184.24 g/mol
InChI Key: LKEVBJQKGSHJHZ-UHFFFAOYSA-N
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Description

4,5’-Dimethyl-[2,2’]bipyridinyl is an organic compound belonging to the bipyridine family. Bipyridines are characterized by two pyridine rings connected by a single bond, and in this case, the compound has methyl groups attached at the 4 and 5 positions of the bipyridine structure. This compound is known for its role as a ligand in coordination chemistry, forming complexes with various transition metals.

Scientific Research Applications

4,5’-Dimethyl-[2,2’]bipyridinyl has numerous applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5’-Dimethyl-[2,2’]bipyridinyl typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr2(PPh3)2), tetraethylammonium iodide (Et4NI), and zinc powder . This reaction proceeds under mild conditions and yields the desired bipyridine derivative.

Industrial Production Methods

Industrial production methods for bipyridine derivatives often involve large-scale coupling reactions using metal catalysts. The use of homogeneous and heterogeneous catalytic systems, such as those involving palladium or nickel, is common. These methods are optimized for high yield and purity, ensuring the efficient production of bipyridine compounds for various applications .

Chemical Reactions Analysis

Types of Reactions

4,5’-Dimethyl-[2,2’]bipyridinyl undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation states, which are useful in redox chemistry.

    Reduction: Reduction reactions can convert the compound into different reduced forms, often used in catalytic processes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of bipyridine derivatives .

Mechanism of Action

The mechanism of action of 4,5’-Dimethyl-[2,2’]bipyridinyl primarily involves its ability to act as a bidentate ligand, coordinating with metal ions to form stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed .

Properties

IUPAC Name

4-methyl-2-(5-methylpyridin-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c1-9-5-6-13-12(7-9)11-4-3-10(2)8-14-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKEVBJQKGSHJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes 4,5'-Dimethyl-2,2'-bipyridine significant in the field of chemistry?

A1: 4,5'-Dimethyl-2,2'-bipyridine is a versatile ligand in coordination chemistry. It readily forms complexes with transition metals like copper and iron. This property makes it particularly useful in developing catalysts for reactions like Atom Transfer Radical Polymerization (ATRP) [, ].

Q2: How does 4,5'-Dimethyl-2,2'-bipyridine contribute to the effectiveness of ATRP catalysts?

A2: In ATRP, the choice of ligand significantly influences the catalyst's activity and control over polymerization. Studies have shown that copper-based ATRP catalysts utilizing 4,5'-Dimethyl-2,2'-bipyridine exhibit good control over the polymerization of methyl methacrylate, resulting in polymers with well-defined molecular weights and narrow polydispersity []. This control stems from the ligand's ability to modulate the electronic and steric environment around the copper center, thereby influencing the key steps of the ATRP mechanism.

Q3: Are there specific structural features of 4,5'-Dimethyl-2,2'-bipyridine that impact its effectiveness in ATRP?

A3: Yes, the position of the methyl substituents on the bipyridine ring plays a crucial role. Research suggests that 4,5'-Dimethyl-2,2'-bipyridine outperforms its 4,4'-dimethyl counterpart as a ligand in copper-mediated ATRP, yielding polymers with even lower polydispersity []. This difference highlights the importance of ligand structure optimization for achieving optimal catalytic performance in ATRP.

Q4: Beyond ATRP, are there other areas where 4,5'-Dimethyl-2,2'-bipyridine shows promise?

A4: Absolutely. The ability of 4,5'-Dimethyl-2,2'-bipyridine to form stable complexes extends to other metals like Palladium(II) []. This opens possibilities for its application in various palladium-catalyzed reactions, known for their importance in organic synthesis. While the provided research focuses on its use in ATRP and as a ligand in metal complexes, its potential applications likely extend to other areas of chemistry that utilize transition metal catalysts.

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